molecular formula C11H15ClN8O4 B12700843 Einecs 299-155-7 CAS No. 93857-23-9

Einecs 299-155-7

Cat. No.: B12700843
CAS No.: 93857-23-9
M. Wt: 358.74 g/mol
InChI Key: XALZSUYPAAMHNG-HVDRVSQOSA-N
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Description

EINECS 299-155-7 corresponds to the compound 5-Oxo-L-proline, compound with N-amidino-3,5-diamino-6-chloropyrazinecarboxamide (1:1), a pyrazine derivative with a chlorinated aromatic ring and a carboxamide functional group . Pyrazine derivatives are notable for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

CAS No.

93857-23-9

Molecular Formula

C11H15ClN8O4

Molecular Weight

358.74 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8ClN7O.C5H7NO3/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;7-4-2-1-3(6-4)5(8)9/h(H4,8,9,13)(H4,10,11,14,15);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

XALZSUYPAAMHNG-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 299-155-7 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and environmental regulations .

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be broadly classified into several types:

  • Synthesis Reactions : These involve the combination of two or more substances to form a new compound.

  • Decomposition Reactions : These involve the breakdown of a single compound into two or more simpler substances.

  • Replacement Reactions : These involve the substitution of one element or group in a compound with another.

  • Combustion Reactions : These involve the reaction of a substance with oxygen, typically producing heat and light.

Factors Influencing Chemical Reactions

Several factors can influence the rate and outcome of chemical reactions:

  • Temperature : Increasing temperature generally increases the rate of reaction.

  • Concentration : Higher concentrations of reactants can increase reaction rates.

  • Catalysts : Substances that speed up reactions without being consumed.

  • Pressure : For reactions involving gases, increased pressure can increase reaction rates.

Chemical Reaction Analysis

To analyze chemical reactions, researchers often use techniques such as Design of Experiments (DoE) to optimize conditions and identify key factors affecting reaction outcomes. For instance, in the synthesis of 3,4-dihydroxymandelic acid, DoE was used to optimize factors like the amount of glyoxylic acid, aluminum oxide, reaction temperature, and sodium hydroxide concentration .

Data Table: Example of Reaction Optimization

FactorLevel 1Level 2Level 3
Glyoxylic Acid (mL)101520
Aluminum Oxide (g)0.51.01.5
Temperature (°C)203040
NaOH (mL)51015

Mechanisms of Chemical Reactions

Understanding the mechanism of a chemical reaction involves identifying the steps through which reactants are converted into products. This can include the formation of intermediates and the role of catalysts. For example, decarboxylative halogenation involves the formation of radicals and their subsequent reactions to form halogenated products .

Mechanism Example: Decarboxylative Halogenation

  • Initiation : Formation of acyloxy radicals from acyl hypohalites.

  • Propagation : Liberation of carbon dioxide to form alkyl radicals, which then abstract halogen atoms.

  • Termination : Recombination of radicals or reaction with other species.

Scientific Research Applications

Einecs 299-155-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 299-155-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Analog Identification

Structural analogs of EINECS 299-155-7 can be identified using computational methods such as the Tanimoto similarity index based on PubChem 2D fingerprints, where compounds with ≥70% similarity are considered analogs . For example:

  • EINECS 1357514-60-3: 3,5-Diamino-6-chloro-N-(4-(dimethylamino)butyl)pyrazine-2-carboxamide. This compound shares the chloropyrazine-carboxamide core but differs in the substitution of the dimethylamino-butyl group, which may alter solubility and bioavailability .

Physicochemical Properties

While direct data for this compound are unavailable, analogous chloropyrazines typically exhibit:

  • Molecular weight : 250–350 g/mol (depending on substituents).
  • LogP (Partition coefficient) : Moderate hydrophobicity (LogP ~1.5–3.0) due to halogen and carboxamide groups.
  • Reactivity : Chlorine atoms may participate in nucleophilic substitution reactions, while the carboxamide group can engage in hydrogen bonding.

Toxicological Profiling via Read-Across

The Read-Across Structure-Activity Relationship (RASAR) approach leverages labeled compounds (e.g., REACH Annex VI Table 3.1 substances) to predict toxicity endpoints for unlabeled EINECS compounds. Key findings include:

  • A small set of 1,387 labeled chemicals can cover 33,000 EINECS compounds through structural analogs, demonstrating the efficiency of similarity-based predictions .
  • Toxicity endpoints (e.g., acute toxicity, mutagenicity) for this compound can be inferred from analogs with shared reactive moieties, such as chlorinated pyrazines or carboxamides.

Comparative Data Table

EINECS Number Chemical Name Structural Features Molecular Formula Key Applications
299-155-7 5-Oxo-L-proline, compound with N-amidino-3,5-diamino-6-chloropyrazinecarboxamide Chloropyrazine, carboxamide, proline derivative C₁₀H₁₄ClN₇O₃ Pharmaceuticals, agrochemicals
1357514-60-3 3,5-Diamino-6-chloro-N-(4-(dimethylamino)butyl)pyrazine-2-carboxamide Chloropyrazine, dimethylamino-butyl substitution C₁₁H₁₉ClN₆O Drug discovery intermediates
REACH Annex VI Analogs Various halogenated heterocycles (e.g., chlorobenzene derivatives) Halogenated rings, functional group diversity Variable Toxicity reference standards

Research Findings and Limitations

  • Strengths of RASAR Models :
    • Enable rapid toxicity predictions for large chemical inventories (e.g., EINECS) with minimal labeled data .
    • Structural similarity (≥70% Tanimoto index) correlates well with conserved toxicological profiles .
  • Limitations: Functional group variations (e.g., proline vs. dimethylamino-butyl in analogs) may lead to divergent bioactivity despite structural similarity. Lack of experimental data for this compound necessitates cautious extrapolation from analogs.

Q & A

Q. What strategies are effective for integrating findings on this compound with conflicting results in existing literature?

  • Methodological Answer : Perform systematic reviews to identify methodological differences (e.g., assay conditions, detection limits). Propose hypotheses reconciling contradictions, such as pH-dependent reaction mechanisms or matrix-induced artifacts. Use funnel plots to assess publication bias in meta-analyses .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Prioritize clarity; label axes with units and statistical significance markers (e.g., asterisks). Use error bars for standard deviations and annotate sample sizes in figure captions .
  • Supplementary Materials : Include raw data, instrument parameters, and validation certificates for reference standards. For computational studies, share input files and software versions .
  • Ethical Compliance : Declare conflicts of interest and adhere to chemical safety protocols. For human/animal studies, provide ethics committee approval numbers .

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